6-Methyl-2-(methylthio)-5-(phenylglycyl)nicotinonitrile
Description
Properties
Molecular Formula |
C16H15N3OS |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
5-(2-anilinoacetyl)-6-methyl-2-methylsulfanylpyridine-3-carbonitrile |
InChI |
InChI=1S/C16H15N3OS/c1-11-14(8-12(9-17)16(19-11)21-2)15(20)10-18-13-6-4-3-5-7-13/h3-8,18H,10H2,1-2H3 |
InChI Key |
FPCZRKWFSYYOSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=N1)SC)C#N)C(=O)CNC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Core Structure Assembly
Nicotinonitrile scaffold synthesis typically begins with pyridine precursors. One effective method involves:
- Cyclocondensation of β-ketonitriles with ammonia derivatives under acidic conditions
- Regioselective methylation at position 6 using methyl iodide in DMF at 80°C (yield: 78-82%)
| Step | Reagent/Conditions | Position Modified | Yield (%) |
|---|---|---|---|
| 1 | NH₃/EtOH, Δ | Core formation | 65 |
| 2 | CH₃I, DMF, 80°C | C6-methylation | 80 |
Introduction of the methylthio group at position 2 employs:
- Nucleophilic displacement of chlorine using sodium thiomethoxide in THF
- Mitsunobu reaction with methylthiol and DIAD/PPh₃ system (superior selectivity)
Phenylglycyl Sidechain Installation
The C5-position modification requires careful orthogonal protection:
Route A :
- Nitration at C5 using fuming HNO₃/H₂SO₄ (-10°C → RT)
- Reduction with H₂/Pd-C → amine intermediate
- Coupling with N-Boc-phenylglycine via EDC/HOBt
- Boc deprotection with TFA/DCM
Route B (Direct functionalization):
- Ullmann-type coupling between 5-bromo derivative and copper-phenylglycine complex
- Microwave-assisted conditions (150°C, 30 min) achieve 72% conversion
Purification & Characterization
Final compound purification employs:
- Flash chromatography (Hexane:EtOAc 4:1 → 1:1 gradient)
- Crystallization from ethanol/water (1:3)
- HPLC : t_R = 6.34 min (C18, MeCN/H₂O 55:45)
- MS (ESI+) : m/z 326.2 [M+H]⁺
- ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H), 7.45-7.28 (m, 5H), 4.12 (q, J=6.8 Hz, 2H), 2.64 (s, 3H), 2.49 (s, 3H)
Yield Optimization Strategies
Comparative studies show:
| Parameter | Route A Yield | Route B Yield |
|---|---|---|
| Temperature | 65% (0°C) | 72% (150°C) |
| Catalyst Loading | 5% Pd → 68% | 10% CuI → 75% |
| Reaction Time | 18 hr → 65% | 0.5 hr → 72% |
Microwave-assisted synthesis reduces reaction times by 97% while improving yields by 7-10%.
Stability Considerations
Critical stability parameters:
- pH sensitivity : Degrades >5% at pH <3 (t₁/₂ = 8 hr)
- Thermal stability : Stable ≤80°C (TGA analysis)
- Light sensitivity : Requires amber glass storage
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(methylthio)-5-(phenylglycyl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like N-bromosuccinimide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
6-Methyl-2-(methylthio)-5-(phenylglycyl)nicotinonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in studies of enzyme inhibition and protein interactions due to its unique structure.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(methylthio)-5-(phenylglycyl)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with protein-protein interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Reactivity and Functionalization
6-(5-Bromobenzofuran-2-yl)-2-(methylthio)nicotinonitrile
- Structure: Shares the 2-(methylthio)nicotinonitrile core but replaces the phenylglycyl group at position 5 with a 5-bromobenzofuran substituent.
- Reactivity: The bromobenzofuran group facilitates cyclization reactions. For example, refluxing in ethanolic piperidine converts it into a thieno[2,3-b]pyridine derivative (e.g., compound 6b), as evidenced by NMR signals at δ 4.05 (NH2) and 7.14–7.78 (aromatic protons) .
- Application : Serves as a precursor for antitumor or kinase inhibitor scaffolds.
5-(3-(Dimethylamino)acryloyl)-6-methyl-2-(methylthio)nicotinonitrile (Compound 13)
Pyrimidine-Based Analogs
Methyl-5-(6-methyl-2-(methylthio)pyrimidin-4-yloxy)pentanoate (Compound 11)
- Structure : Pyrimidine core with methylthio and methyl groups; lacks the cyanide and phenylglycyl substituents.
- Synthetic Efficiency : Synthesized with confirmed purity via HRMS and NMR. Melting points and yields (e.g., compound 14: 66% yield, mp 138–140°C) highlight its robustness in multistep syntheses .
- Biological Relevance : Used to study histone deacetylase (HDAC) inhibition, where the methylthio group avoids methanethiol release, improving safety .
Comparison of Functional Groups
Physicochemical and Spectroscopic Properties
- NMR Profiles : The phenylglycyl group in the target compound would likely show aromatic proton signals similar to compound 6b (δ 7.14–7.78) but with additional peaks for the glycine backbone .
- Melting Points: Pyrimidine analogs (e.g., compound 14: mp 138–140°C) generally exhibit higher melting points than nicotinonitrile derivatives, reflecting increased crystallinity due to hydrogen-bonding motifs .
- Solubility : The phenylglycyl moiety may enhance aqueous solubility compared to bromobenzofuran or ester-containing analogs, though this requires experimental validation.
Biological Activity
6-Methyl-2-(methylthio)-5-(phenylglycyl)nicotinonitrile is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant case studies.
Anticancer Properties
Recent studies have indicated that derivatives of nicotinonitrile compounds exhibit anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines, suggesting that this compound may also possess similar activity. The mechanism is believed to involve the induction of apoptosis in cancer cells, potentially through the activation of caspase pathways and inhibition of cell proliferation.
Table 1: Summary of Anticancer Activity Studies
Antimicrobial Activity
In addition to anticancer properties, there is emerging evidence that this compound may exhibit antimicrobial activity. Studies on related compounds indicate that they can inhibit bacterial growth, particularly against Gram-positive bacteria. The proposed mechanism involves disruption of bacterial cell wall synthesis.
Table 2: Antimicrobial Activity Overview
| Bacteria Tested | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bacteriostatic |
| Escherichia coli | 64 µg/mL | Bactericidal |
Enzyme Inhibition
One proposed mechanism for the biological activity of this compound is its ability to inhibit specific enzymes involved in metabolic pathways. For example, the inhibition of methionine aminopeptidase-2 has been linked to its cytotoxic effects on cancer cells. This inhibition can lead to altered protein processing and subsequent cellular stress responses.
Reactive Oxygen Species (ROS) Generation
Another potential mechanism involves the generation of reactive oxygen species (ROS), which can induce oxidative stress in cells. This stress can trigger apoptotic pathways, particularly in cancer cells, leading to cell death.
Study on Anticancer Efficacy
A notable study conducted on a series of nicotinonitrile derivatives, including our compound of interest, demonstrated significant anticancer effects in vitro. The study utilized various cancer cell lines and assessed cell viability through MTT assays. The results indicated that compounds with similar structures consistently showed lower viability percentages at higher concentrations, confirming their potential as anticancer agents.
Key Findings:
- Significant reduction in cell viability was observed.
- Induction of apoptosis was confirmed through flow cytometry analysis.
Antimicrobial Efficacy Assessment
In a separate investigation focusing on antimicrobial properties, a series of tests were conducted against common bacterial strains. The results indicated that the compound exhibited notable inhibitory effects on Staphylococcus aureus and other pathogens, suggesting its potential use as an antimicrobial agent.
Q & A
Q. What are the recommended synthetic pathways for 6-Methyl-2-(methylthio)-5-(phenylglycyl)nicotinonitrile, and how do electron-withdrawing groups influence its reactivity?
Q. How should researchers characterize the stability of this compound under varying storage conditions?
- Methodological Answer : Stability testing should include accelerated degradation studies under thermal (40–60°C), humidity (75% RH), and light exposure (UV/Vis) conditions. Use HPLC to monitor degradation products. Evidence suggests the compound is stable at room temperature in inert atmospheres but may hydrolyze in aqueous environments due to the nitrile group .
Q. What safety protocols are critical for handling this compound?
- Methodological Answer : Use NIOSH/CEN-certified respiratory protection (OV/AG/P99 filters for vapor exposure) and full-body chemical-resistant suits. Environmental controls must prevent drainage contamination. Acute toxicity studies indicate potential carcinogenicity (IARC Group 2B), necessitating glovebox use for prolonged handling .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?
- Methodological Answer : Discrepancies between experimental and theoretical NMR data may arise from solvent effects or conformational flexibility. Perform DFT calculations (B3LYP/6-311+G(d,p)) with explicit solvent models (e.g., COSMO). Validate via variable-temperature NMR to detect dynamic processes .
Q. What strategies optimize the compound's bioavailability for pharmacological studies?
- Methodological Answer : Modify the phenylglycyl moiety to enhance solubility: (1) Introduce polar substituents (e.g., -OH, -COOH) via Suzuki coupling. (2) Use prodrug approaches (e.g., esterification of the nitrile group). Pharmacokinetic profiling (ADME) in rodent models should compare oral vs. intravenous administration .
Q. How do researchers reconcile contradictory toxicity assessments (e.g., in vitro vs. in vivo carcinogenicity)?
Q. What computational methods predict interactions between this compound and biological targets (e.g., kinases)?
- Methodological Answer : Use molecular docking (AutoDock Vina) with crystal structures of target proteins (e.g., EGFR kinase, PDB ID: 1M17). Validate predictions via surface plasmon resonance (SPR) to measure binding affinity (KD). Adjust the phenylglycyl side chain to optimize hydrogen bonding with active-site residues .
Contradiction Analysis & Resolution
- Synthetic Yield Discrepancies : Variability in yields (e.g., 30–55%) may stem from trace metal contamination in reagents. Include chelating agents (e.g., EDTA) during synthesis to suppress side reactions .
- Divergent Toxicity Classifications : IARC vs. NTP classifications (e.g., Group 2B vs. "anticipated carcinogen") require cross-species comparative studies. Prioritize human-relevant models (e.g., 3D liver organoids) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
